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Guanosine 5'-phosphoimidazolide

Prebiotic Chemistry Template-Directed Synthesis RNA Oligomerization

Guanosine 5'-phosphoimidazolide (ImpG, CAS 69281-33-0) is an activated nucleotide monomer, characterized by a phosphoimidazolide (P-N) bond at the 5'-position of the guanosine ribose moiety. It serves as a foundational substrate in the nonenzymatic, template-directed synthesis of RNA oligomers, particularly within the context of prebiotic chemistry and the RNA World hypothesis.

Molecular Formula C13H16N7O7P
Molecular Weight 413.28 g/mol
CAS No. 69281-33-0
Cat. No. B3330381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine 5'-phosphoimidazolide
CAS69281-33-0
Molecular FormulaC13H16N7O7P
Molecular Weight413.28 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O
InChIInChI=1S/C13H16N7O7P/c14-13-17-10-7(11(23)18-13)16-5-20(10)12-9(22)8(21)6(27-12)3-26-28(24,25)19-2-1-15-4-19/h1-2,4-6,8-9,12,21-22H,3H2,(H,24,25)(H3,14,17,18,23)/t6-,8-,9-,12-/m1/s1
InChIKeyYVUZUNMTEUIDKC-WOUKDFQISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanosine 5'-Phosphoimidazolide (CAS 69281-33-0): A Core Activated Nucleotide for Nonenzymatic Oligonucleotide Synthesis


Guanosine 5'-phosphoimidazolide (ImpG, CAS 69281-33-0) is an activated nucleotide monomer, characterized by a phosphoimidazolide (P-N) bond at the 5'-position of the guanosine ribose moiety [1]. It serves as a foundational substrate in the nonenzymatic, template-directed synthesis of RNA oligomers, particularly within the context of prebiotic chemistry and the RNA World hypothesis [2]. This compound functions via nucleophilic substitution, where the imidazole group acts as a leaving group to facilitate the formation of 3′-5′ or 2′-5′ phosphodiester bonds [1]. While it is a cornerstone for understanding abiotic polymerization, its intrinsic limitations in regiospecificity and efficiency on standard templates have driven the development of its more specialized, methylated analog, 2-MeImpG, for advanced mechanistic and synthetic applications [2].

Why Generic Nucleotide Analogs Cannot Substitute for Guanosine 5'-Phosphoimidazolide in Prebiotic or Nonenzymatic Studies


Simple substitution of guanosine 5'-phosphoimidazolide (ImpG) with its 2-methylimidazolide analog (2-MeImpG), or with other phosphoramidate or phosphoimidazolide monomers, is not scientifically valid for experimental systems seeking to model prebiotic polymerization without additional activators. ImpG exhibits a unique reactivity profile: its unsubstituted imidazole ring leads to inefficient and non-regiospecific condensation on poly(C) templates [1], producing a mixture of 2′-5′ and 3′-5′ linkages with low yields [2]. In contrast, the 2-methyl substitution in 2-MeImpG dramatically enhances template-directed efficiency and regiospecificity [1]. Furthermore, the hydrolysis kinetics of the P-N bond are exceptionally slow relative to other phosphoramidates, a key stability feature for long-term reactions [3]. Consequently, choosing ImpG versus 2-MeImpG is a deliberate experimental decision that dictates both the rate and the linkage fidelity of oligomerization, making them non-interchangeable in quantitative studies of nonenzymatic RNA replication [1][3].

Quantitative Differentiation of Guanosine 5'-Phosphoimidazolide (ImpG) vs. 2-MeImpG and Analogs


Template-Directed Oligomerization Efficiency: ImpG vs. 2-Methylimidazolide Derivative on Poly(C)

Guanosine 5'-phosphoimidazolide (ImpG) exhibits poor condensation efficiency and regiospecificity on poly(C) or poly(dC) templates compared to its 2-methylimidazolide analog (2-MeImpG). Direct comparison shows that ImpG does not condense efficiently, whereas the introduction of a methyl group at the 2-position of the imidazole ring in 2-MeImpG leads to efficient synthesis of long 3′-5′-linked oligomers [1].

Prebiotic Chemistry Template-Directed Synthesis RNA Oligomerization

P-N Bond Hydrolysis Kinetics: Comparative Slowness of Guanosine Phosphoimidazolides

The hydrolysis kinetics of the P-N bond in guanosine 5'-phosphoimidazolide derivatives is class-distinct. A study on the closely related 2-MeImpG demonstrates that P-N bond hydrolysis in phosphoimidazolides is exceptionally slow compared to other phosphoramidates [1]. This kinetic stability is a class-level characteristic that distinguishes this family of activated nucleotides from more rapidly hydrolyzing phosphoramidate analogs, contributing to the ability of 2-MeImpG to form long oligomers under template-directed conditions [1].

Hydrolysis Kinetics Chemical Stability Phosphoramidate Reactivity

Product Linkage Specificity on Poly(C) Templates: Uncatalyzed vs. Metal-Catalyzed ImpG Oligomerization

The regiospecificity of guanosine 5'-phosphorimidazolide (ImpG) oligomerization on oligocytidylate templates is highly dependent on the presence of catalytic metal ions. In the absence of a catalytic metal ion or in the presence of Pb2+, the reaction predominantly yields 2′-5′ linked oligomers, with mixed linkages observed in the uncatalyzed reaction. However, the addition of Zn2+ shifts the product distribution to predominantly 3′-5′ linked oligomers, a result of greater relevance to natural RNA structure [1].

Regiospecificity Metal Ion Catalysis RNA Linkage Isomers

Phosphate-Catalyzed Degradation: Differential Reactivity of ImpG vs. ImpC in Aqueous Buffers

Phosphoimidazolide-activated nucleotides (ImpN) are susceptible to phosphate-catalyzed degradation in aqueous buffers. A comparative study of guanosine (ImpG) and cytidine (ImpC) derivatives revealed that both H2PO4- and HPO4(2-) ions participate in hydrolysis and nucleophilic substitution reactions, with the dianion being 4 times more effective as a general base and 8 times more effective as a nucleophile than the monoanion [1]. This quantitative data defines the buffer-dependent stability of these activated monomers.

Buffer Catalysis Nucleotide Stability Phosphate Degradation

Steric Hindrance in Amine Substitution: ImpG vs. 2-MeImpG Reactivity with Secondary Amines

The reactivity of guanosine phosphoimidazolides with aliphatic amines is strongly influenced by steric hindrance. Kinetic studies comparing ImpG and 2-MeImpG show that both compounds exhibit dramatically reduced reaction rates with sterically hindered secondary amines. For instance, ethylmethylamine (EtNHMe) reacts about 8 times more slowly, and diethylamine (Et2NH) at least 100 times more slowly, than dimethylamine (Me2NH), despite similar amine basicities [1].

Steric Effects Nucleophilic Substitution Phosphoramidate Synthesis

Monomeric vs. Oligomeric ImpG Hydrolysis Activation Energy

Kinetic analysis of template-directed oligo(G) formation from ImpG reveals distinct activation energies for hydrolysis of monomeric versus oligomeric species. In the presence of 0.04 M Zn2+, the apparent activation energy for the hydrolysis of oligo(G) is higher than that for the hydrolysis of monomeric ImpG, as well as for the formation of 2-mer, 3-mer, and 4-mer species [1].

Activation Energy Polymerization Kinetics Reaction Mechanism

Optimal Research Scenarios for Guanosine 5'-Phosphoimidazolide (ImpG)


Investigating the Effect of Imidazole Substitution on Template-Directed Polymerization Fidelity

ImpG is the ideal baseline control compound for experiments aimed at quantifying the specific role of the 2-methyl group on the imidazole ring. Its documented inefficient and non-regiospecific polymerization on poly(C) templates directly contrasts with the efficient, 3′-5′-specific oligomerization of 2-MeImpG [1]. This scenario allows for head-to-head comparative studies to elucidate the mechanistic basis for the enhanced performance of the methylated analog, a cornerstone of prebiotic chemistry research.

Studies of Metal Ion Catalysis in Controlling RNA Linkage Regiospecificity

The ability to switch the predominant internucleotide linkage from 2′-5′ (uncatalyzed or Pb2+) to 3′-5′ (Zn2+) makes ImpG a valuable substrate for investigating the role of divalent metal ions in prebiotic RNA synthesis [2]. Researchers can systematically study the chelation and catalytic mechanisms of different metal ions on the polymerization outcome, using ImpG to generate both linkage isomers for structural and functional comparison.

Kinetic Modeling of Nonenzymatic RNA Replication and Monomer Degradation

Given the quantitative kinetic data available for ImpG hydrolysis and oligomerization [3][4], this compound serves as a well-characterized model substrate for constructing and validating mathematical models of prebiotic replication. Studies measuring the competition between productive elongation and degradative hydrolysis rely on the established activation energies and rate constants for ImpG to predict system behavior under varying conditions of temperature and catalyst concentration.

Synthesis of Phosphoramidate Analogs via Nucleophilic Substitution with Primary Amines

For applications requiring the synthesis of novel phosphoramidate derivatives, ImpG is a suitable electrophilic starting material. Its well-defined reactivity profile with amines, including a >100-fold rate reduction for sterically hindered secondary amines like diethylamine [5], guides synthetic strategy. Researchers can achieve high yields by selecting primary amines as nucleophiles, leveraging the predictable steric effects to design efficient synthetic routes.

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